7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid
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Overview
Description
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound with a unique structure that includes a cyclopentyl group, a hydroxypropyl chain, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclopentanone, hydroxypropyl bromide, and various catalysts to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The cyclopentyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a carboxylic acid, while reduction of the oxo group can yield a hydroxyl group .
Scientific Research Applications
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and hydroxypropyl group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3,3-Trifluoropropoxy)heptanoic acid
- 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-5-hydroxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoic acid
Uniqueness
Compared to similar compounds, 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
89248-92-0 |
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Molecular Formula |
C18H31NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-[3-(3-cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H31NO5/c20-16(14-7-5-6-8-14)11-12-19-15(13-24-18(19)23)9-3-1-2-4-10-17(21)22/h14-16,20H,1-13H2,(H,21,22) |
InChI Key |
AGXIDBAPGIUKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCN2C(COC2=O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
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